molecular formula C21H12F2O5S B14993569 7-(4-Fluorophenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-fluorophenoxy)acetate

7-(4-Fluorophenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-fluorophenoxy)acetate

Cat. No.: B14993569
M. Wt: 414.4 g/mol
InChI Key: GGEFHCPRGSNPLZ-UHFFFAOYSA-N
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Description

7-(4-Fluorophenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-(4-fluorophenoxy)acetate is a complex organic compound that features both fluorinated aromatic rings and a benzoxathiol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-fluorophenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-(4-fluorophenoxy)acetate typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the benzoxathiol core, followed by the introduction of the fluorophenyl groups through nucleophilic substitution reactions. The final step often includes esterification to form the acetate group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

7-(4-Fluorophenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-(4-fluorophenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can lead to a variety of functionalized derivatives, depending on the substituents introduced.

Scientific Research Applications

7-(4-Fluorophenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-(4-fluorophenoxy)acetate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.

    Industry: The compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 7-(4-fluorophenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-(4-fluorophenoxy)acetate involves its interaction with molecular targets, such as enzymes or receptors. The fluorinated aromatic rings and benzoxathiol moiety may facilitate binding to specific sites, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorophenylacetic acid: A simpler fluorinated aromatic compound used in various chemical syntheses.

    4-Fluorophenylcyclohexyl derivatives: Compounds with similar fluorinated aromatic rings but different core structures.

    Quinoxyfen: A fungicide with a fluorophenoxy group, used in agricultural applications.

Uniqueness

7-(4-Fluorophenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-(4-fluorophenoxy)acetate is unique due to its combination of fluorinated aromatic rings and a benzoxathiol core. This structure imparts specific chemical and physical properties, making it suitable for specialized applications in research and industry.

Properties

Molecular Formula

C21H12F2O5S

Molecular Weight

414.4 g/mol

IUPAC Name

[7-(4-fluorophenyl)-2-oxo-1,3-benzoxathiol-5-yl] 2-(4-fluorophenoxy)acetate

InChI

InChI=1S/C21H12F2O5S/c22-13-3-1-12(2-4-13)17-9-16(10-18-20(17)28-21(25)29-18)27-19(24)11-26-15-7-5-14(23)6-8-15/h1-10H,11H2

InChI Key

GGEFHCPRGSNPLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C3C(=CC(=C2)OC(=O)COC4=CC=C(C=C4)F)SC(=O)O3)F

Origin of Product

United States

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